ML148

Enzymology Mechanism of Action Prostaglandin Signaling

ML148 (CID-3243760, CAS 451496-96-1) is a small molecule chemical probe belonging to the benzimidazole class. It functions as a potent and uncompetitive inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH, HPGD), the primary enzyme responsible for prostaglandin inactivation.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B162746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML148
Synonyms[1-(3-methylphenyl)-1H-benzimidazol-5-yl]-1-piperidinyl-methanone
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4
InChIInChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3
InChIKeyYQNOQZALLOQMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML148 Chemical Probe: Technical Identity and Baseline for 15-PGDH Inhibitor Procurement


ML148 (CID-3243760, CAS 451496-96-1) is a small molecule chemical probe belonging to the benzimidazole class [1]. It functions as a potent and uncompetitive inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH, HPGD), the primary enzyme responsible for prostaglandin inactivation [1][2]. The compound was originally identified and characterized by the NIH Molecular Libraries Program and the Structural Genomics Consortium (SGC), establishing its foundation as a research tool [1].

ML148 Differentiation: Why Substituting with In-Class 15-PGDH Inhibitors Compromises Experimental Integrity


Substituting ML148 with another 15-PGDH inhibitor is not a functionally equivalent exchange. The 15-PGDH inhibitor landscape is heterogeneous, with compounds exhibiting significant divergence in their mechanism of action (competitive vs. uncompetitive), selectivity profiles across the dehydrogenase family, and in vitro ADME properties [1]. These variables directly impact the biological interpretation of prostaglandin modulation experiments and the reproducibility of cell-based assays. Direct, quantitative comparisons are essential to justify the selection of ML148 for specific research protocols.

ML148 Quantitative Differentiation: A Comparative Analysis of Potency, Selectivity, and Mechanism


Uncompetitive Inhibition Mechanism: A Differentiated Mode of Action vs. Competitive Inhibitors

ML148 is characterized as an uncompetitive inhibitor of 15-PGDH, a distinct mechanism from the competitive inhibitor ML147 [1]. This mechanistic difference is verified by kinetic analysis showing that ML148, at a concentration of 10 nM, decreases the apparent Km of the enzyme by half and reduces the Vmax by 25% . This behavior indicates that ML148 binds preferentially to the enzyme-NAD+ complex, a feature that can be leveraged to achieve more pronounced inhibition under high substrate turnover conditions compared to a purely competitive inhibitor.

Enzymology Mechanism of Action Prostaglandin Signaling

Comparative Potency and Selectivity Window vs. ML387 and ML388

ML148 exhibits an IC50 of 56 nM against 15-PGDH . While more potent second-generation probes like ML387 (IC50 = 19 nM) and ML388 (IC50 = 34 nM) have been developed [1], the selectivity profile of ML148 provides a defined baseline for structure-activity relationship (SAR) studies [2]. Specifically, ML148 demonstrates a >1,000-fold selectivity window over the related enzymes ALDH1A1 (IC50 = 36,000 nM), HADH2 (>57,500 nM), and HSD17β4 (>57,500 nM) . This well-characterized selectivity profile makes ML148 the reference standard against which improved analogs are benchmarked.

Drug Discovery Selectivity Profiling Lead Optimization

In Vitro ADME Profile: A Key Differentiator for Cell-Based Assay Design

ML148 possesses a defined in vitro ADME profile that informs its use in cell-based experiments. It exhibits an aqueous kinetic solubility of 3 μM in PBS (pH 7.4), a Caco-2 permeability (Papp) of 15 x 10⁻⁶ cm/s, and an efflux ratio of 0.53, indicating it is not a strong efflux transporter substrate [1]. This data is critical for interpreting cellular potency data. In contrast, the prodrug-like, highly potent SW033291 (IC50 = 1.5 nM) is often preferred for in vivo studies but lacks the same historical ADME characterization, making ML148 the more transparent choice for well-controlled in vitro pharmacology experiments.

ADME Drug Discovery Cell Biology

Optimal Research Applications of ML148 Based on Validated Quantitative Evidence


In Vitro Pharmacological Studies of the Prostaglandin Catabolic Pathway

Use ML148 as a selective chemical probe to inhibit 15-PGDH and assess the resultant increase in prostaglandin E2 (PGE2) levels in cell culture models. Its well-characterized potency (IC50 = 56 nM) and >1,000-fold selectivity over ALDH1A1 and other dehydrogenases ensure that observed phenotypic effects can be attributed to 15-PGDH inhibition with high confidence .

Enzymology and Kinetic Studies of 15-PGDH

Leverage ML148's unique uncompetitive mechanism of action. At 10 nM, it reduces the apparent Km by half and Vmax by 25%, providing a valuable tool for dissecting the kinetic interplay between the enzyme, its substrate (prostaglandin), and its cofactor (NAD+) . This is a key differentiator from competitive inhibitors like ML147 [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

Employ ML148 as the benchmark reference compound for evaluating next-generation 15-PGDH inhibitors. Its extensive characterization in the original NIH probe report and subsequent SAR studies that led to ML387 (IC50 = 19 nM) and ML388 (IC50 = 34 nM) makes it an essential comparator for medicinal chemistry efforts [2].

Reference Standard for Assay Development and Validation

Utilize ML148 as a positive control in the development or validation of new 15-PGDH enzymatic or cell-based assays. Its defined in vitro ADME properties (e.g., solubility of 3 μM, Caco-2 Papp of 15 x 10⁻⁶ cm/s) provide a stable and predictable performance benchmark for high-throughput screening or secondary pharmacology panels [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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